molecular formula C20H26N6O4S B584244 Desethyl Sildenafil-d3 CAS No. 1346603-75-5

Desethyl Sildenafil-d3

Cat. No.: B584244
CAS No.: 1346603-75-5
M. Wt: 449.544
InChI Key: KAEICQYZBAMCKD-KINJQRETSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desethyl Sildenafil-d3 is a deuterated analog of Desethyl Sildenafil, which is a metabolite of Sildenafil. Sildenafil is widely known for its use in treating erectile dysfunction by inhibiting phosphodiesterase type 5. The deuterated form, this compound, is primarily used in scientific research, particularly in pharmacokinetic studies, due to its stable isotope labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desethyl Sildenafil-d3 involves the deuteration of Desethyl Sildenafil. This process typically includes the replacement of hydrogen atoms with deuterium. The synthetic route may involve the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Desethyl Sildenafil-d3 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Desethyl Sildenafil-d3 is extensively used in scientific research, including:

    Pharmacokinetic Studies: Used as an internal standard in mass spectrometry

Biological Activity

Desethyl Sildenafil-d3 (CAS No. 1346603-75-5) is a stable isotope of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. This compound has garnered interest in pharmacological research due to its potential applications in various therapeutic areas, particularly in enhancing the understanding of Sildenafil's metabolic pathways and biological effects. This article explores the biological activity of this compound, focusing on its pharmacodynamics, case studies, and research findings.

Overview of Sildenafil and Its Metabolites

Sildenafil is primarily used to treat erectile dysfunction and pulmonary arterial hypertension. Its mechanism of action involves the inhibition of PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP), which promotes vasodilation and enhances blood flow in the corpus cavernosum . The primary metabolite of Sildenafil is N-desmethyl-sildenafil, which also exhibits biological activity but is less potent than its parent compound .

This compound serves as a valuable tool for studying the pharmacokinetics and pharmacodynamics of these compounds, allowing researchers to trace metabolic processes without interference from natural isotopes.

Pharmacological Profile

Pharmacodynamics:

  • Mechanism of Action: this compound, like Sildenafil, acts as a selective inhibitor of PDE5. This inhibition results in increased cGMP levels, which enhance nitric oxide-mediated vasodilation .
  • Selectivity: Studies indicate that Sildenafil shows a high selectivity for PDE5 over other phosphodiesterases, making it an effective treatment option with minimal side effects related to other pathways .

Metabolism:

  • This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9. The presence of stable isotopes like d3 allows for precise tracking of these metabolic pathways in vivo .

Case Studies

  • Electroretinogram Studies:
    A study demonstrated that both Sildenafil and its metabolite N-desmethyl-sildenafil significantly increased the amplitude of flash-evoked electroretinogram (ERG) responses in rat retinas. This suggests enhanced sensitivity of photoreceptor cells in the presence of these compounds .
  • Osteoarthritis Treatment:
    In a recent investigation involving equine chondrocytes, a combination therapy including bupivacaine and sildenafil (1 μM) was shown to reduce intracellular calcium release and inflammatory markers significantly. Although this compound was not directly tested, its parent compound's effects provide insights into potential therapeutic applications for osteoarthritis .

Pharmacokinetic Studies

Research utilizing stable isotopes has highlighted the pharmacokinetic properties of this compound:

  • Absorption: The absorption rate can be influenced by food intake, with fasted conditions yielding peak plasma concentrations within 30 to 120 minutes .
  • Half-life: The half-life of Sildenafil can be extended when co-administered with certain drugs that inhibit CYP3A4, affecting the metabolism of both Sildenafil and its metabolites .

Data Table: Comparative Biological Activity

CompoundMechanismPotency (IC50)Selectivity for PDE5Clinical Use
SildenafilPDE5 Inhibition3.5 nmol/LHighErectile Dysfunction, PAH
N-desmethyl-sildenafilPDE5 InhibitionHigher than d3ModerateResearch on efficacy
This compoundPDE5 InhibitionNot directly measuredHighResearch tool for metabolism studies

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Desethyl Sildenafil-d3 in laboratory settings?

Methodological Answer:

  • Engineering controls : Use mechanical exhaust systems or fume hoods to minimize inhalation exposure .
  • Personal protective equipment (PPE) : Wear chemically resistant gloves (tested for solvents), full-face respirators (NIOSH-approved), and protective clothing to prevent skin/eye contact .
  • Emergency measures : For accidental exposure, rinse eyes with water for ≥15 minutes, wash skin with soap, and seek immediate medical attention. Avoid inducing vomiting if ingested .

Q. How can researchers validate the purity and identity of this compound in analytical workflows?

Methodological Answer:

  • Use deuterated internal standards (e.g., Sildenafil-d3) for mass spectrometry calibration to enhance specificity .
  • Apply TLC or HPLC-UV to monitor degradation products. Cross-reference retention times with certified reference materials (CRMs) .
  • Perform structural elucidation via NMR (¹H/¹³C) to confirm deuterium placement and rule out analogs like Demethylsildenafil .

Q. What experimental approaches are suitable for assessing acute toxicity parameters of this compound?

Methodological Answer:

  • Conduct oral and dermal LD50 studies in rodent models, adhering to OECD Guidelines 423/425. Note that existing SDS data lack verified LD50 values, necessitating pilot dosing trials .
  • Monitor biomarkers (e.g., liver enzymes, renal function) post-exposure to identify target organ effects .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacological effects on cognitive function?

Methodological Answer:

  • Use intracerebroventricular streptozotocin-induced dementia models in rodents to assess anti-amnesic activity. Measure memory retention via Morris water maze or passive avoidance tests .
  • Include dose-response curves (e.g., 1–10 mg/kg) and compare outcomes with parent compounds (e.g., Sildenafil) to isolate deuterium effects .

Q. What strategies resolve contradictions in similarity analyses between this compound and its analogs in PubChem datasets?

Methodological Answer:

  • Combine multiple similarity measures (e.g., Tanimoto coefficient, Euclidean distance) to rank structural analogs. Prioritize manual validation by domain experts to address false positives (e.g., Udenafil vs. This compound) .
  • Use semantic enrichment tools to integrate metadata (e.g., pharmacological targets, metabolic pathways) into similarity scoring .

Q. How can researchers ensure regulatory compliance when reporting clinical or preclinical data on this compound?

Methodological Answer:

  • Follow ICH E3 guidelines : Structure reports to include demographic data, adverse event summaries, and statistical analyses supporting benefit-risk assessments .
  • Document protocol deviations and justify adaptations (e.g., cross-over designs, blinding methods) in appendices .

Q. What methodologies enhance reproducibility in synthesizing this compound for pharmacokinetic studies?

Methodological Answer:

  • Standardize deuterium incorporation using catalytic exchange reactions under inert atmospheres. Validate deuteration efficiency via isotopic ratio MS .
  • Publish detailed synthetic protocols with reaction conditions (e.g., solvent purity, temperature gradients) to enable independent replication .

Q. How should ecological impact assessments be conducted for this compound, given limited ecotoxicological data?

Methodological Answer:

  • Perform read-across analyses using data from structurally related compounds (e.g., Sildenafil) to predict biodegradation and aquatic toxicity .
  • Use QSAR models to estimate bioaccumulation potential and prioritize testing endpoints .

Q. What stability testing protocols are recommended for this compound under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies (40°C/75% RH) over 6 months. Monitor degradation via HPLC and characterize byproducts using high-resolution MS .
  • Store samples in airtight, light-resistant containers at 0–6°C to prevent electrostatic charge accumulation and thermal decomposition .

Q. How can researchers integrate findings on this compound into broader pharmacological or toxicological frameworks?

Methodological Answer:

  • Use systematic review methodologies to map evidence gaps (e.g., long-term neurotoxicity, cytochrome P450 interactions) .
  • Apply Delphi techniques to consolidate expert opinions on priority research areas, such as metabolite-specific bioactivity .

Properties

IUPAC Name

5-[2-hydroxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O4S/c1-4-5-15-17-18(25(3)23-15)20(28)22-19(21-17)14-12-13(6-7-16(14)27)31(29,30)26-10-8-24(2)9-11-26/h6-7,12,27H,4-5,8-11H2,1-3H3,(H,21,22,28)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNJUPYNXDNXBO-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C3=NC4=C(C(=O)N3)N(N=C4CCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747482
Record name (5E)-1-Methyl-5-{3-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]-6-oxocyclohexa-2,4-dien-1-ylidene}-3-propyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346603-75-5
Record name (5E)-1-Methyl-5-{3-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]-6-oxocyclohexa-2,4-dien-1-ylidene}-3-propyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Benzyl-2H-tetrazole
2-Benzyl-2H-tetrazole
Desethyl Sildenafil-d3
2-Benzyl-2H-tetrazole
2-Benzyl-2H-tetrazole
Desethyl Sildenafil-d3
2-Benzyl-2H-tetrazole
2-Benzyl-2H-tetrazole
Desethyl Sildenafil-d3
2-Benzyl-2H-tetrazole
Desethyl Sildenafil-d3
2-Benzyl-2H-tetrazole
2-Benzyl-2H-tetrazole
Desethyl Sildenafil-d3
2-Benzyl-2H-tetrazole
Desethyl Sildenafil-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.